molecular formula C12H15NO2S B8416078 5,5-dimethyl-2(S)-phenylthiazolidine-4(S)-carboxylic acid

5,5-dimethyl-2(S)-phenylthiazolidine-4(S)-carboxylic acid

Cat. No. B8416078
M. Wt: 237.32 g/mol
InChI Key: LZDQTBBSEWXLTA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169858

Procedure details

One mole of benzaldehyde was dissolved in 100 cc of 90% ethanol with continuous stirring. One mole of penicillamine was dissolved in water with continuous stirring. The two solutions were then mixed together while stirring was continued. The solution was left to stand at room temperature. Within 15 minutes, a white precipitate occurred. The white precipitate was washed with distilled water through sintered glass. The washed precipitate was then dryed at 100° C. to obtain crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C@H:10]([C:15]([OH:17])=[O:16])[C:11]([SH:14])([CH3:13])[CH3:12]>C(O)C.O>[CH3:12][C:11]1([CH3:13])[S:14][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:9][CH:10]1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The two solutions were then mixed together
WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WASH
Type
WASH
Details
The white precipitate was washed with distilled water through sintered glass
CUSTOM
Type
CUSTOM
Details
was then dryed at 100° C.
CUSTOM
Type
CUSTOM
Details
to obtain crystals

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C(NC(S1)C1=CC=CC=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05169858

Procedure details

One mole of benzaldehyde was dissolved in 100 cc of 90% ethanol with continuous stirring. One mole of penicillamine was dissolved in water with continuous stirring. The two solutions were then mixed together while stirring was continued. The solution was left to stand at room temperature. Within 15 minutes, a white precipitate occurred. The white precipitate was washed with distilled water through sintered glass. The washed precipitate was then dryed at 100° C. to obtain crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C@H:10]([C:15]([OH:17])=[O:16])[C:11]([SH:14])([CH3:13])[CH3:12]>C(O)C.O>[CH3:12][C:11]1([CH3:13])[S:14][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:9][CH:10]1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The two solutions were then mixed together
WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WASH
Type
WASH
Details
The white precipitate was washed with distilled water through sintered glass
CUSTOM
Type
CUSTOM
Details
was then dryed at 100° C.
CUSTOM
Type
CUSTOM
Details
to obtain crystals

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C(NC(S1)C1=CC=CC=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05169858

Procedure details

One mole of benzaldehyde was dissolved in 100 cc of 90% ethanol with continuous stirring. One mole of penicillamine was dissolved in water with continuous stirring. The two solutions were then mixed together while stirring was continued. The solution was left to stand at room temperature. Within 15 minutes, a white precipitate occurred. The white precipitate was washed with distilled water through sintered glass. The washed precipitate was then dryed at 100° C. to obtain crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C@H:10]([C:15]([OH:17])=[O:16])[C:11]([SH:14])([CH3:13])[CH3:12]>C(O)C.O>[CH3:12][C:11]1([CH3:13])[S:14][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:9][CH:10]1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
penicillamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The two solutions were then mixed together
WAIT
Type
WAIT
Details
The solution was left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
WASH
Type
WASH
Details
The white precipitate was washed with distilled water through sintered glass
CUSTOM
Type
CUSTOM
Details
was then dryed at 100° C.
CUSTOM
Type
CUSTOM
Details
to obtain crystals

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C(NC(S1)C1=CC=CC=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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